2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with bromine atoms at the 2 and 4 positions, and an imine linkage to a piperazine ring, which is further substituted with a naphthylmethyl group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of 3,5-dibromosalicylaldehyde with 1-naphthylmethylpiperazine under reflux conditions in ethanol. The reaction is facilitated by the formation of an imine bond between the aldehyde and the amine group of the piperazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine bond can be reduced to an amine.
Condensation Reactions: The imine group can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atoms.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with biological targets through its phenolic and imine groups. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the imine group can interact with nucleophilic sites. These interactions can modulate enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-((E)-{[4-fluorophenyl)methyl]imino}methyl)phenol: Similar structure but with a fluorophenyl group instead of a naphthylmethyl group.
2,4-dibromo-6-((E)-{[2-hydroxy-4-nitrophenyl)imino]methyl}phenol: Contains a nitrophenyl group, which alters its reactivity and applications.
2,4-dibromo-6-((E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl)phenol: Features a triazole ring, providing different biological activities.
Uniqueness
The uniqueness of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol lies in its combination of a naphthylmethyl group with a piperazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and studying complex biological interactions.
Properties
Molecular Formula |
C22H21Br2N3O |
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Molecular Weight |
503.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H21Br2N3O/c23-19-12-18(22(28)21(24)13-19)14-25-27-10-8-26(9-11-27)15-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,12-14,28H,8-11,15H2/b25-14+ |
InChI Key |
PJPZQKKBYWKUAM-AFUMVMLFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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